Lanicemine

Vue d'ensemble

Description

Lanicemine, également connu sous le nom d'AZD6765, est un antagoniste du récepteur N-méthyl-D-aspartate (NMDA) à faible piégeage. Il était en cours de développement par AstraZeneca pour la gestion de la dépression sévère et résistante au traitement. Contrairement à la kétamine, la this compound présente des effets antidépresseurs à action rapide similaires, mais avec des effets secondaires psychomimétiques minimes .

Applications De Recherche Scientifique

Lanicemine has been extensively studied for its potential in treating major depressive disorder and treatment-resistant depression. It has shown rapid and sustained antidepressant efficacy in clinical trials without the psychotomimetic side effects associated with ketamine . Additionally, this compound has been used in preclinical studies to understand the role of NMDA receptor antagonists in neuroplasticity and synaptic function .

Mécanisme D'action

Target of Action

Lanicemine, also known as AZD6765, primarily targets the N-methyl-D-aspartate (NMDA) receptors . These receptors play a crucial role in the central nervous system, particularly in controlling synaptic plasticity and memory function.

Mode of Action

This compound is a low-trapping NMDA receptor antagonist . It differs from other NMDA receptor antagonists like ketamine in its interaction with the receptor. While ketamine is a high-trapping antagonist, this compound is a low-trapping antagonist, which means it leaves the receptor channel more quickly . This property allows this compound to show similar rapid-acting antidepressant effects to ketamine in clinical trials but with little or no psychotomimetic side effects .

Biochemical Pathways

It’s known that nmda receptor antagonists can induce rapid and sustained antidepressant-like activity in rodents through a molecular mechanism of action that involves the activation ofCa2+ dependent signaling pathways .

Result of Action

The primary result of this compound’s action is its antidepressant effects . In both naïve and chronic corticosterone-treated mice, this compound has been observed to evoke long-lasting antidepressant-like effects . It also enhances the expression of the synapsin I, GluA1 subunit, and brain-derived neurotrophic factor (BDNF) proteins in the frontal cortex .

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. For instance, chronic stress or nutritional deficits in dietary zinc intake may be risk factors for developing major depressive disorder (MDD), and these factors can potentially influence the effectiveness of this compound .

Analyse Biochimique

Biochemical Properties

Lanicemine is known to interact with the NMDA receptor, a type of ionotropic glutamate receptor . It acts as an antagonist, blocking the action of the NMDA receptor . This interaction plays a crucial role in the biochemical reactions involving this compound.

Cellular Effects

This compound has been shown to have antidepressant effects similar to ketamine in clinical trials, but with little or no psychotomimetic side effects . These effects are likely due to its influence on cell function, particularly its impact on cell signaling pathways and gene expression related to mood regulation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the NMDA receptor, thereby blocking the receptor’s action . This can lead to changes in gene expression and potentially influence enzyme activation or inhibition .

Metabolic Pathways

As an NMDA receptor antagonist, it’s likely that it interacts with enzymes or cofactors involved in glutamate neurotransmission .

Transport and Distribution

Given its role as an NMDA receptor antagonist, it’s likely that it interacts with transporters or binding proteins associated with this receptor .

Subcellular Localization

Given its role as an NMDA receptor antagonist, it’s likely that it localizes to areas of the cell where these receptors are present .

Méthodes De Préparation

La synthèse de la lanicemine implique la réaction de la 2-bromopyridine avec le phénylacétonitrile en présence d'une base, suivie de la réduction du nitrile résultant en l'amine correspondante.

Analyse Des Réactions Chimiques

La lanicemine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former les N-oxydes correspondants.

Réduction : Le groupe nitrile du précurseur peut être réduit pour former le groupe amine dans la this compound.

Substitution : L'atome de brome dans la 2-bromopyridine peut être substitué par d'autres nucléophiles pour former différents dérivés.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent les bases comme l'hydrure de sodium pour la déprotonation et les agents réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction. Les principaux produits formés à partir de ces réactions comprennent le dérivé aminé de la this compound .

Applications de la recherche scientifique

La this compound a été largement étudiée pour son potentiel dans le traitement du trouble dépressif majeur et de la dépression résistante au traitement. Elle a montré une efficacité antidépressive rapide et soutenue dans les essais cliniques sans les effets secondaires psychomimétiques associés à la kétamine . De plus, la this compound a été utilisée dans des études précliniques pour comprendre le rôle des antagonistes du récepteur NMDA dans la neuroplasticité et la fonction synaptique .

Mécanisme d'action

La this compound exerce ses effets en bloquant les récepteurs NMDA, qui sont impliqués dans la plasticité synaptique et la fonction de la mémoire. En inhibant ces récepteurs, la this compound module la neurotransmission glutamatergique, conduisant à des effets antidépresseurs rapides. Les cibles moléculaires de la this compound comprennent les sous-unités du récepteur NMDA, et elle affecte les voies liées à la signalisation du calcium et aux facteurs neurotrophiques .

Comparaison Avec Des Composés Similaires

La lanicemine est unique parmi les antagonistes du récepteur NMDA en raison de sa nature à faible piégeage, ce qui réduit le risque d'effets secondaires psychomimétiques. Les composés similaires comprennent :

Kétamine : Un antagoniste du récepteur NMDA à fort piégeage avec des effets antidépresseurs rapides mais des effets secondaires psychomimétiques importants.

Mémanine : Un autre antagoniste du récepteur NMDA utilisé principalement pour traiter la maladie d'Alzheimer.

Diphénidine : Un dérivé de la diaryléthylamine avec des propriétés d'antagoniste du récepteur NMDA .

L'unicité de la this compound réside dans sa capacité à fournir des effets antidépresseurs rapides sans les effets secondaires graves observés avec d'autres antagonistes du récepteur NMDA.

Propriétés

IUPAC Name |

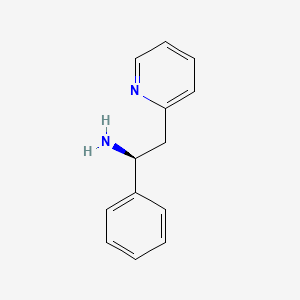

(1S)-1-phenyl-2-pyridin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-15-12/h1-9,13H,10,14H2/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUQWDCOOWEXRY-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CC=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CC2=CC=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870011 | |

| Record name | Lanicemine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153322-05-5 | |

| Record name | Lanicemine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153322-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lanicemine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153322055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanicemine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11889 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lanicemine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LANICEMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TMU325RK3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Lanicemine acts as a low-trapping N-methyl-D-aspartate (NMDA) receptor channel blocker. [, , , , ] Unlike other NMDA antagonists like ketamine, this compound exhibits rapid dissociation from the receptor once the channel is closed. [, ] This unique "low-trapping" characteristic is thought to contribute to its sustained antidepressant efficacy with reduced psychotomimetic adverse effects compared to ketamine. [, ] While the precise downstream mechanisms underlying its antidepressant effects remain elusive, studies point towards this compound's influence on glutamatergic neurotransmission, potentially promoting synaptic plasticity and enhancing neurotrophic factors like BDNF in brain regions implicated in mood regulation. [, , , ]

ANone: While the provided research articles focus on the pharmacological aspects of this compound, they do not delve into its detailed structural characterization, including spectroscopic data. To obtain comprehensive information regarding its molecular formula, weight, and spectroscopic properties, it would be necessary to consult resources like chemical databases (e.g., PubChem, ChemSpider) or review its chemical synthesis literature.

A: Computational approaches, including ligand-protein docking and molecular dynamics simulations, have been employed to investigate the binding affinity and mechanisms of this compound and other potential antidepressants targeting human NMDA receptors. [] These simulations allow researchers to predict the binding modes, estimate binding affinities, and identify critical binding-site residues. Such computational studies contribute to a deeper understanding of the structure-activity relationship and guide the development of novel NMDA receptor modulators with improved pharmacological profiles.

A: this compound exhibits favorable pharmacokinetic properties, including a moderate plasma clearance (8.3 L/h) and a half-life of 16 hours, classifying it as a low-clearance compound. [] Following intravenous administration, this compound is primarily metabolized in the liver, with its major metabolite being an O-glucuronide conjugate (M1). [] Both the unchanged drug and metabolites are predominantly eliminated through urinary excretion. [] Pharmacodynamically, this compound acts as a low-trapping NMDA receptor channel blocker, a characteristic thought to contribute to its sustained antidepressant efficacy and a potentially more favorable side effect profile compared to other NMDA antagonists like ketamine. [, , , , , ]

A: Preclinical studies in rodent models of depression, such as the forced swim test and tail suspension test, have demonstrated the antidepressant-like effects of this compound. [, ] These effects are associated with increased expression of synaptic proteins like synapsin I and GluA1, and neurotrophic factors like BDNF. [] Clinical trials have explored this compound as an adjunctive treatment for major depressive disorder (MDD) in patients with inadequate response to antidepressants. [, , , ] While three out of four clinical trials demonstrated the antidepressant efficacy of this compound, further research is necessary to fully elucidate its clinical utility and long-term effects. [, , ]

ANone: The provided research articles primarily focus on the initial efficacy and pharmacodynamic properties of this compound, without delving into the development of resistance or cross-resistance mechanisms. Investigating the potential for treatment resistance with prolonged this compound use, especially in comparison to other NMDA receptor antagonists or different classes of antidepressants, requires further research.

A: Research suggests that electroencephalographic (EEG) measures, particularly gamma band power, might serve as potential biomarkers for monitoring the pharmacodynamic effects of NMDA receptor antagonists, including this compound. [, ] Further investigation into neuroimaging biomarkers and other potential peripheral biomarkers (e.g., inflammatory markers, neurotrophic factors) could provide valuable insights into individual treatment response and optimize therapeutic strategies.

A: While specific analytical methods are not extensively detailed in the provided research, liquid chromatography coupled with mass spectrometry (LC-MS) is frequently employed for the quantification of this compound and its metabolites in biological matrices. [] This technique allows for sensitive and specific measurements of drug concentrations, enabling researchers to assess its pharmacokinetic properties.

A: this compound's development can be traced back to the search for novel antidepressants with rapid and sustained efficacy, driven by the limitations of traditional therapies. The discovery of ketamine's rapid antidepressant effects sparked interest in NMDA receptor antagonists as potential therapeutic targets for treatment-resistant depression. This compound, characterized by its low-trapping properties at the NMDA receptor, emerged as a promising candidate with a potentially improved safety and tolerability profile. [, , ] While clinical trials exploring its efficacy in MDD have yielded mixed results, its unique pharmacodynamic properties continue to fuel research into its therapeutic potential for various neurological and psychiatric disorders.

A: this compound's research and development represent a convergence of expertise from various scientific disciplines, including pharmacology, medicinal chemistry, neuroscience, psychiatry, and clinical pharmacology. [, , ] The integration of knowledge and techniques from these diverse fields is crucial for characterizing this compound's mechanism of action, optimizing its pharmacokinetic properties, evaluating its efficacy in preclinical models and clinical trials, and ultimately translating scientific findings into potential therapeutic applications. Continuous collaboration and knowledge exchange across these disciplines remain essential for driving further advancements in the field and unlocking the full therapeutic potential of this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.